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molecular formula C13H15NO2 B3285250 4-(Piperidine-1-carbonyl)benzaldehyde CAS No. 80020-14-0

4-(Piperidine-1-carbonyl)benzaldehyde

Cat. No. B3285250
M. Wt: 217.26 g/mol
InChI Key: UITGRKOJUBJCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422240B2

Procedure details

To a solution of 4-carboxybenzaldehyde (1.06 g) in chloroform (14.1 mL), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.03 g), 1-hydroxybenzotriazole monohydrate (1.62 g) and piperdine (1.05 mL) were added. After stirring the mixture at room temperature for 15 hours, a saturated aqueous solution of ammonium chloride was added. After extraction with ethyl acetate, the combined organic layers were washed with saturated brine. The washed organic layers were dried over anhydrous magnesium sulfate and after removing the desiccant by filtration, the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=85:15-30:70) to give the titled compound as a colorless oil (1.57 g).
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
14.1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1)([OH:3])=O.Cl.CN(C)CCCN=C=NCC.O.O[N:26]1[C:30]2C=[CH:32][CH:33]=[CH:34][C:29]=2N=N1.N1CCCCC1.[Cl-].[NH4+]>C(Cl)(Cl)Cl>[N:26]1([C:1]([C:4]2[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=2)=[O:3])[CH2:32][CH2:33][CH2:34][CH2:29][CH2:30]1 |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=O)C=C1
Name
Quantity
2.03 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
1.62 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
1.05 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
14.1 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the mixture at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed organic layers were dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
after removing the
FILTRATION
Type
FILTRATION
Details
desiccant by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=85:15-30:70)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
N1(CCCCC1)C(=O)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.57 g
YIELD: CALCULATEDPERCENTYIELD 102.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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